N1,N3-Di(pyridin-4-yl)isophthalamide
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Overview
Description
N1,N3-Di(pyridin-4-yl)isophthalamide is a chemical compound with the molecular formula C18H14N4O2 It is known for its unique structure, which includes two pyridine rings attached to an isophthalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N3-Di(pyridin-4-yl)isophthalamide can be synthesized through a multi-step process involving the reaction of isophthaloyl chloride with 4-aminopyridine. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The resulting product is then purified using recrystallization techniques to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1,N3-Di(pyridin-4-yl)isophthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine rings in the compound can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
N1,N3-Di(pyridin-4-yl)isophthalamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.
Mechanism of Action
The mechanism of action of N1,N3-Di(pyridin-4-yl)isophthalamide involves its ability to form stable complexes with metal ions. These complexes can exhibit unique electronic, magnetic, and catalytic properties, making them useful in various applications. The compound’s interaction with molecular targets and pathways depends on the specific context of its use, such as in biological systems or material science .
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridin-4-yl)-pyridine-3,5-dicarboxamide: Similar structure with additional pyridine rings.
N,N′-Bis(4-pyridyl)terephthalamide: Contains terephthalic acid core instead of isophthalic acid.
N,N′-Di(pyridin-4-yl)benzene-1,4-dicarboxamide: Similar amide linkage with different aromatic core.
Uniqueness
N1,N3-Di(pyridin-4-yl)isophthalamide stands out due to its specific isophthalamide core, which imparts unique structural and electronic properties. This makes it particularly suitable for forming stable metal complexes and advanced materials with tailored functionalities .
Properties
IUPAC Name |
1-N,3-N-dipyridin-4-ylbenzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(21-15-4-8-19-9-5-15)13-2-1-3-14(12-13)18(24)22-16-6-10-20-11-7-16/h1-12H,(H,19,21,23)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLPBQYRVAWPQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=NC=C2)C(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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